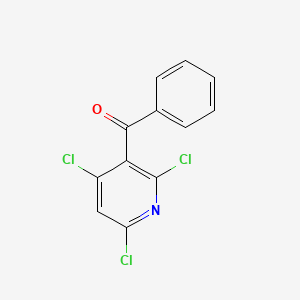
5alpha-Androst-9(11)-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androst-9(11)-ene-3,17-dione: is a steroidal compound with the molecular formula C19H28O2 . It is a derivative of androstane and is characterized by the presence of a double bond between the 9th and 11th carbon atoms. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androst-9(11)-ene-3,17-dione typically involves the oxidation of 5alpha-androstane derivatives. One common method is the oxidation of 5alpha-androst-9(11)-ene-3,17-diol using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired dione.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Androst-9(11)-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.
Substitution: The compound can undergo substitution reactions at various positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidized steroids.
Reduction: 5alpha-Androst-9(11)-ene-3,17-diol.
Substitution: Various substituted steroidal derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha-Androst-9(11)-ene-3,17-dione is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel steroids with potential therapeutic applications.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a model compound for understanding the metabolism and action of steroid hormones.
Medicine: The compound’s potential biological activities make it a candidate for drug development. It may be investigated for its effects on hormone-related conditions and its potential as a therapeutic agent.
Industry: In the pharmaceutical industry, this compound is used as a precursor in the synthesis of steroidal drugs. Its role as an intermediate makes it valuable for the production of various therapeutic agents.
Wirkmechanismus
The mechanism of action of 5alpha-Androst-9(11)-ene-3,17-dione involves its interaction with steroid hormone receptors and enzymes involved in steroid metabolism. The compound may act as a ligand for androgen receptors, modulating their activity and influencing gene expression. Additionally, it may be metabolized by enzymes such as 5alpha-reductase, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5alpha-Androst-9(11)-en-17-one
- 5alpha-Androst-2-en-17-one
- 5alpha-Androst-14-en-17-one
Comparison: 5alpha-Androst-9(11)-ene-3,17-dione is unique due to the presence of both the 3,17-dione functional groups and the double bond between the 9th and 11th carbon atoms. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and synthetic utility.
Eigenschaften
IUPAC Name |
(5S,8S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12,14-15H,3-7,9-11H2,1-2H3/t12-,14-,15-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNJKPLILMGFCJ-GOYXDOSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)


![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
